molecular formula C23H18N2O3 B11292864 3-methyl-N-(3-methylpyridin-2-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide

3-methyl-N-(3-methylpyridin-2-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide

Cat. No.: B11292864
M. Wt: 370.4 g/mol
InChI Key: OZDNWVGJPDTALG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(3-methylpyridin-2-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3-methylpyridin-2-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the pyridine and carboxamide groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(3-methylpyridin-2-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, reduction may produce reduced chromenes, and substitution reactions may result in various substituted chromene derivatives.

Scientific Research Applications

3-methyl-N-(3-methylpyridin-2-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-methylpyridin-2-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine
  • 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
  • 3-nitro-N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

3-methyl-N-(3-methylpyridin-2-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. Its chromene core, coupled with the pyridine and carboxamide groups, provides a versatile scaffold for further functionalization and optimization for specific applications.

Properties

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

3-methyl-N-(3-methylpyridin-2-yl)-4-oxo-2-phenylchromene-8-carboxamide

InChI

InChI=1S/C23H18N2O3/c1-14-8-7-13-24-22(14)25-23(27)18-12-6-11-17-19(26)15(2)20(28-21(17)18)16-9-4-3-5-10-16/h3-13H,1-2H3,(H,24,25,27)

InChI Key

OZDNWVGJPDTALG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC=CC3=C2OC(=C(C3=O)C)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.